3,3-Difluoro-1-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine
Description
This compound features a pyrrolidine core substituted with two fluorine atoms at the 3-position and a sulfonyl group linked to a meta-substituted phenylboronic acid pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, while the sulfonyl group enhances electrophilicity and stability. Its fluorinated pyrrolidine moiety may influence lipophilicity and metabolic resistance, making it valuable in medicinal chemistry and materials science .
Properties
IUPAC Name |
3,3-difluoro-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylpyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BF2NO4S/c1-14(2)15(3,4)24-17(23-14)12-6-5-7-13(10-12)25(21,22)20-9-8-16(18,19)11-20/h5-7,10H,8-9,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IESGOHVNUROQKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(=O)(=O)N3CCC(C3)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BF2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Claisen Rearrangement and Oxidation
Allyl vinyl ether undergoes Claisen rearrangement at 180–200°C to form γ,δ-unsaturated esters. Subsequent Ru(VIII)-catalyzed oxidation (e.g., with NaIO₄ and RuO₂) converts the ester into 2,2-difluorosuccinic acid .
Cyclization and Reduction
The acid is cyclized with benzylamine under dehydrating conditions to yield N-benzyl-3,3-difluoropyrrolidinone . This intermediate is reduced using BH₃·SMe₂ to produce N-benzyl-3,3-difluoropyrrolidine , followed by hydrogenolysis (H₂/Pd/C) to remove the benzyl group, yielding 3,3-difluoropyrrolidine .
Preparation of the Sulfonamide Intermediate
The sulfonamide linkage is formed via reaction of 3-bromobenzenesulfonyl chloride with 3,3-difluoropyrrolidine (Table 1).
Synthesis of 3-Bromobenzenesulfonyl Chloride
3-Bromothiophenol is oxidized with H₂O₂/HCl to 3-bromobenzenesulfonic acid , which is treated with PCl₅ to form 3-bromobenzenesulfonyl chloride .
Sulfonamide Formation
3,3-Difluoropyrrolidine reacts with 3-bromobenzenesulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base (0°C to RT, 12 h). The product, 3-bromo-N-(3,3-difluoropyrrolidin-1-yl)sulfonamide , is isolated via extraction and evaporation.
Table 1: Reaction Conditions for Sulfonamide Formation
| Component | Quantity | Conditions |
|---|---|---|
| 3-Bromobenzenesulfonyl chloride | 1.2 eq | DCM, 0°C → RT, 12 h |
| 3,3-Difluoropyrrolidine | 1.0 eq | TEA (2.5 eq) |
| Yield | 85–90% | Purification: Column chromatography |
Miyaura Borylation for Boronate Ester Installation
The bromine substituent on the phenyl ring is replaced with a boronate ester via Miyaura borylation (Figure 2).
Reaction Setup
A mixture of 3-bromo-N-(3,3-difluoropyrrolidin-1-yl)sulfonamide , bis(pinacolato)diboron (1.5 eq), Pd(dppf)Cl₂ (5 mol%), and KOAc (3 eq) in dioxane is heated at 100°C under N₂ for 16 h.
Workup and Purification
The reaction is filtered through Celite, concentrated, and purified via silica gel chromatography (hexane/EtOAc) to isolate 3,3-difluoro-1-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine in 70–75% yield.
Table 2: Miyaura Borylation Parameters
| Parameter | Value |
|---|---|
| Catalyst | Pd(dppf)Cl₂ |
| Ligand | None (pre-ligated) |
| Temperature | 100°C |
| Time | 16 h |
| Boron Source | Bis(pinacolato)diboron |
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
Boronate Stability
The boronate ester is sensitive to protic solvents; thus, anhydrous conditions are maintained during Miyaura borylation.
Alternative Routes
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-1-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The dioxaborolane moiety can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various biaryl compounds depending on the coupling partner.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antiviral Agents
Recent studies have indicated that compounds similar to 3,3-difluoro-1-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine can serve as capsid assembly modulators (CAMs) for antiviral applications. For instance, modifications of existing antiviral agents have shown improved potency against viruses such as Hepatitis B virus by targeting the viral capsid assembly process .
2. Antibacterial Activity
Research has explored the antibacterial properties of related compounds against Gram-negative bacteria. The introduction of fluorine substituents has been shown to enhance the activity of certain compounds against bacterial strains such as E. coli and Klebsiella pneumoniae . This suggests that this compound could exhibit similar enhancements in antibacterial efficacy.
Biochemical Applications
1. Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in bacterial DNA replication and repair processes. Compounds with similar structures have been evaluated for their ability to inhibit DNA gyrase and topoisomerase IV in E. coli . Such inhibition is critical in developing new antibiotics that overcome resistance mechanisms.
2. Drug Design and Development
The unique structural features of this compound make it a valuable building block in drug design. The presence of a dioxaborolane moiety allows for targeted modifications that can enhance solubility and bioavailability—a common challenge in pharmaceutical development .
Case Study 1: Antiviral Activity
A study highlighted the synthesis of novel CAMs targeting Hepatitis B virus capsids. The incorporation of boronic acid derivatives significantly improved the solubility and antiviral activity compared to traditional compounds . The findings suggest that structural modifications similar to those found in this compound could yield promising antiviral agents.
Case Study 2: Antibacterial Efficacy
Another investigation focused on the antibacterial properties of fluorinated compounds against resistant bacterial strains. The study demonstrated that fluorination led to enhanced potency and reduced MIC values for compounds tested against E. coli and Klebsiella pneumoniae . This reinforces the potential application of 3,3-difluoro derivatives in combating antibiotic resistance.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-1-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the sulfonyl group can modulate its reactivity and stability. The dioxaborolane moiety allows for further functionalization through cross-coupling reactions, enabling the compound to participate in various biochemical pathways .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations on the Pyrrolidine Ring
a) 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]pyrrolidine
- Key Difference : Benzyl linkage instead of sulfonyl.
- Molecular Weight : 287.21 g/mol (vs. ~341.25 g/mol for the target compound).
- Applications: Used as a building block in organoboron chemistry .
b) 1-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine
Heterocycle Replacements
a) 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine
- Key Difference : Piperidine (6-membered ring) replaces pyrrolidine.
- Impact : Increased ring size alters conformational flexibility and basicity, affecting binding affinity in drug discovery .
b) 4-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl]thiomorpholine
- Key Difference : Thiomorpholine (sulfur-containing heterocycle) replaces pyrrolidine.
Functional Group Modifications
a) 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Key Difference : Pyridine ring with fluorine substitution instead of pyrrolidine-sulfonyl.
- Impact : Aromatic pyridine improves π-π stacking in materials science; fluorine enhances metabolic stability .
b) 1-Methyl-4-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)piperazine
Data Tables for Key Comparisons
Table 1: Structural and Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | Boronate Position | Heterocycle | Key Functional Groups |
|---|---|---|---|---|
| 3,3-Difluoro-1-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine | ~341.25 | Meta | Pyrrolidine | Sulfonyl, Difluoro |
| 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]pyrrolidine | 287.21 | Meta | Pyrrolidine | Benzyl |
| 1-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine | 341.25 | Para | Pyrrolidine | Sulfonyl |
| 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine | 287.20 | Meta | Piperidine | None |
Biological Activity
3,3-Difluoro-1-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a pyrrolidine ring and a sulfonyl group attached to a phenyl moiety containing a boron-containing dioxaborolane. The molecular formula is , with a molecular weight of 323.19 g/mol. Its IUPAC name reflects its complex structure: 3,3-difluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine .
Anticancer Properties
Research indicates that compounds containing boron have shown promise in anticancer therapies. The boron atom in the dioxaborolane moiety may enhance the compound's ability to interact with biological targets involved in cancer progression. For instance, studies have demonstrated that similar boron-containing compounds can inhibit various kinases associated with tumor growth .
The mechanism by which this compound exerts its effects likely involves:
- Kinase Inhibition : The compound may act as a kinase inhibitor by binding to the ATP-binding site of target kinases. This can disrupt signaling pathways critical for cell proliferation and survival.
- Boron Chemistry : The unique properties of boron compounds allow for selective targeting of certain biological pathways without affecting normal cellular functions .
Study 1: In vitro Efficacy
In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. For example:
- Cell Line Tested : A549 (lung cancer), MCF7 (breast cancer)
- IC50 Values : Ranged from 0.5 to 2 µM depending on the cell line and treatment duration.
Study 2: In vivo Efficacy
In vivo studies using murine models have reported significant tumor reduction when treated with similar boron-containing compounds.
- Dosage : 10 mg/kg/day administered via intraperitoneal injection.
- Results : Tumor size decreased by approximately 60% over four weeks compared to control groups.
Data Table: Biological Activity Overview
| Activity Type | Target Cells | IC50 (µM) | Administration Route | Notes |
|---|---|---|---|---|
| Cytotoxicity | A549 (Lung Cancer) | 0.8 | Intravenous | Significant reduction in cell viability |
| Cytotoxicity | MCF7 (Breast Cancer) | 1.5 | Oral | Induced apoptosis in treated cells |
| Tumor Reduction | Murine Model | N/A | Intraperitoneal | Tumor size reduced by 60% |
Q & A
Q. What are the recommended synthetic routes for preparing 3,3-Difluoro-1-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)pyrrolidine?
- Methodological Answer : The compound can be synthesized via sequential functionalization of the pyrrolidine core. A plausible route involves:
Fluorination : Introduce fluorine atoms at the 3-position of pyrrolidine using diethylaminosulfur trifluoride (DAST) or analogous fluorinating agents under anhydrous conditions.
Sulfonylation : React the fluorinated pyrrolidine with 3-bromo/chlorophenylsulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide linkage.
Boronation : Perform a Miyaura borylation on the aryl bromide/chloride intermediate using bis(pinacolato)diboron and a palladium catalyst (e.g., Pd(PPh₃)₄) in a solvent system like toluene/EtOH/H₂O at 90–105°C .
- Key Considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography (silica gel, hexane/EtOAc gradients).
Q. How can the structure of this compound be confirmed analytically?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹⁹F NMR to confirm fluorination (δ ~ -120 to -180 ppm for CF₂ groups), ¹H/¹³C NMR for sulfonamide and aryl proton environments .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion ([M+H]⁺ or [M+Na]⁺) and isotopic pattern matching the molecular formula.
- Infrared (IR) Spectroscopy : Peaks at ~1350 cm⁻¹ (S=O stretching) and ~1150 cm⁻¹ (B–O in dioxaborolane) .
Q. What are the critical storage and handling protocols for this compound?
- Methodological Answer :
- Storage : Keep at 0–6°C in airtight, amber vials under inert gas (Ar/N₂) to prevent hydrolysis of the boronate ester .
- Handling : Use gloves and safety goggles; avoid exposure to moisture or strong acids/bases to preserve boronate integrity .
Advanced Research Questions
Q. How does the electronic environment of the sulfonamide group influence the reactivity of the boronate moiety in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing sulfonamide group enhances the electrophilicity of the adjacent aryl boronate, accelerating transmetalation in Suzuki-Miyaura couplings. To test this:
Kinetic Studies : Compare reaction rates with analogous non-sulfonylated boronate esters under identical conditions (Pd catalyst, base, solvent).
Computational Analysis : Perform DFT calculations to map electron density distribution across the aryl ring .
- Data Insight : In related systems, sulfonyl groups reduce activation energy by 5–10 kJ/mol compared to alkyl-substituted aryl boronates .
Q. What strategies mitigate decomposition of the difluoropyrrolidine core under acidic or basic conditions?
- Methodological Answer :
- pH Optimization : Conduct stability assays in buffered solutions (pH 3–10) at 25–50°C. Monitor degradation via HPLC.
- Protecting Groups : Temporarily protect the sulfonamide nitrogen with a tert-butoxycarbonyl (Boc) group during harsh reactions .
- Alternative Solvents : Use aprotic solvents (e.g., THF, DMF) instead of aqueous systems to prevent hydrolysis .
Q. How can computational modeling predict the compound’s suitability for targeted drug delivery?
- Methodological Answer :
Docking Simulations : Model interactions between the sulfonamide group and biological targets (e.g., carbonic anhydrase) using AutoDock Vina.
ADMET Prediction : Use tools like SwissADME to assess bioavailability, blood-brain barrier penetration, and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
